N-(p-(Acridin-9-ylamino)phenyl)hexanesulfonamide hydrochloride
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Overview
Description
N-(p-(Acridin-9-ylamino)phenyl)hexanesulfonamide hydrochloride is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-(Acridin-9-ylamino)phenyl)hexanesulfonamide hydrochloride typically involves multiple steps. One common method starts with the preparation of acridin-9-amine, which is then reacted with p-nitrophenylhexanesulfonamide under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(p-(Acridin-9-ylamino)phenyl)hexanesulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(p-(Acridin-9-ylamino)phenyl)hexanesulfonamide hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe in analytical chemistry.
Biology: Employed in the study of DNA intercalation and its effects on biological processes.
Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the development of new materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of N-(p-(Acridin-9-ylamino)phenyl)hexanesulfonamide hydrochloride primarily involves DNA intercalation. The compound inserts itself between the base pairs of the DNA double helix, disrupting the normal structure and function of the DNA. This can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription. The disruption of these processes can lead to cell death, making the compound a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Acriflavine: Another acridine derivative known for its antibacterial and antiviral properties.
Proflavine: Used as a disinfectant and antiseptic, also an acridine derivative.
Quinacrine: An acridine derivative with antimalarial and anticancer properties.
Uniqueness
N-(p-(Acridin-9-ylamino)phenyl)hexanesulfonamide hydrochloride is unique due to its specific structure, which allows for strong DNA intercalation and potential therapeutic applications. Its hexanesulfonamide moiety provides additional functionalization that can enhance its biological activity and specificity compared to other acridine derivatives.
Properties
CAS No. |
74038-53-2 |
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Molecular Formula |
C25H28ClN3O2S |
Molecular Weight |
470.0 g/mol |
IUPAC Name |
acridin-9-yl-[4-(hexylsulfonylamino)phenyl]azanium;chloride |
InChI |
InChI=1S/C25H27N3O2S.ClH/c1-2-3-4-9-18-31(29,30)28-20-16-14-19(15-17-20)26-25-21-10-5-7-12-23(21)27-24-13-8-6-11-22(24)25;/h5-8,10-17,28H,2-4,9,18H2,1H3,(H,26,27);1H |
InChI Key |
YZLHNCZAUYDOLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCS(=O)(=O)NC1=CC=C(C=C1)[NH2+]C2=C3C=CC=CC3=NC4=CC=CC=C42.[Cl-] |
Origin of Product |
United States |
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